molecular formula C₁₄H₁₇NO₃ B137656 Phyllanthine CAS No. 20072-02-0

Phyllanthine

Cat. No. B137656
CAS RN: 20072-02-0
M. Wt: 247.29 g/mol
InChI Key: YKLWRYOORWTCQQ-ZXRVKKJVSA-N
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Description

Phyllanthine is a major bioactive lignan component of Phyllanthus amarus . It is traditionally used for the treatment of gastrointestinal troubles, kidney, liver problems, etc . It is known for its high antioxidative and hepatoprotective properties .


Synthesis Analysis

The total synthesis of various C4-oxygenated securinine-type alkaloids including phyllanthine has been completed . The synthetic strategy features stereocontrolled oxidation, rearrangement, and epimerization at N1 and C2–C4 positions of the piperidine core within (neo)securinane scaffolds .


Molecular Structure Analysis

Hypophyllanthin, a major lignan present in various Phyllanthus species, is chemically known as (7R,8R, 9S)-9- (3,4-dimethoxyphenyl)-4-methoxy-7,8-bis (methoxymethyl)-6,7,8,9-tetrahydrobenzo [g] [1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .


Physical And Chemical Properties Analysis

Phyllanthine can be estimated using a validated high-performance thin-layer chromatography method . The method permits reliable quantification and showed good resolution on silica gel with toluene‒ethyl acetate (8.5:1.5, V/V) as the mobile phase .

Scientific Research Applications

Immunomodulatory Effects

  • Phyllanthine and other bioactive metabolites from Phyllanthus species have been studied for their potential to modulate the immune system, offering therapeutic benefits for immune-related diseases (Jantan, Haque, Ilangkovan, & Arshad, 2019).

Hepatoprotective Activity

  • Phyllanthine demonstrated hepatoprotective effects against ethanol-induced liver cell injury in rat hepatocytes, suggesting its potential for treating liver damage (Chirdchupunseree & Pramyothin, 2010).
  • It also showed antioxidative and hepatoprotective properties against CCl4-induced toxicity in HepG2 cell lines (Krithika et al., 2009).

Anti-Cancer Potential

  • Phyllanthin has been investigated for its role in preventing liver carcinogenesis in rats and inducing apoptotic cell death in HepG2 cells, highlighting its potential as a chemotherapeutic agent (You et al., 2021).

Antioxidant Activity

  • Studies have shown that Phyllanthus species, including phyllanthin, have significant antioxidant properties, which could be beneficial in various health conditions (Mediani et al., 2015).

Intestinal Transport and Bioavailability

Anti-Inflammatory Effects

  • Phyllanthin from Phyllanthus amarus exhibits immunosuppressive effects on various cellular and humoral immune responses, suggesting its potential as an immunosuppressive agent (Ilangkovan, Jantan, & Bukhari, 2016).

Antihyperuricemic Effect

  • The antihyperuricemic effect of phyllanthin has been attributed to its ability to inhibit xanthine oxidase and promote uricosuric action, providing a potential treatment for excess uric acid (Murugaiyah & Chan, 2009).

Overall Therapeutic Applications

  • Phyllanthin has been identified for its various biological activities including antioxidant, hepatoprotective, anticancer, antidiabetic, immunosuppressant, and anti-inflammatory properties, making it a lead molecule for future therapeutic needs (Azam & Ajitha, 2017).

Metabolic Disorder Prevention

  • Protective effects of phyllanthin against high-fat diet-induced metabolic disturbances in mice suggest its use as a nutraceutical for preventing metabolic disorders (Jagtap et al., 2016).

Mechanism of Action

The probable mechanism that might contribute to the anticancer activity of hypophyllanthin is the direct free-radical scavenging activity, followed by the inhibition of cytochrome P450 enzymes and blockade of the estradiol biosynthesis by inhibiting aromatase and steroid dehydrogenase enzymes .

Future Directions

Future research, incorporating a multidisciplinary approach and leveraging advanced metabolomics platforms, is crucial for a deeper understanding of how lignan impacts the symbiotic relationships between medicinal plants and their endophyte fungi, particularly within the Phyllanthus genus .

properties

IUPAC Name

(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWRYOORWTCQQ-ZXRVKKJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942096
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phyllanthine

CAS RN

20072-02-0
Record name Phyllanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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